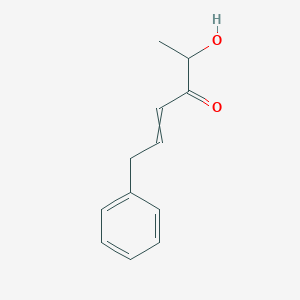

2-Hydroxy-6-phenylhex-4-en-3-one

Description

2-Hydroxy-6-phenylhex-4-en-3-one is a ketone derivative featuring a conjugated enone system (C=C–C=O), a hydroxyl group at the C2 position, and a phenyl substituent at the C6 position.

Properties

CAS No. |

61713-57-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-hydroxy-6-phenylhex-4-en-3-one |

InChI |

InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-7,9-10,13H,8H2,1H3 |

InChI Key |

VGLWUEWPULNXIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C=CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

A typical protocol involves reacting acetophenone derivatives with β-keto esters in the presence of sodium hydroxide or potassium tert-butoxide. For example:

$$ \text{Acetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH/EtOH}} \text{2-Hydroxy-6-phenylhex-4-en-3-one} $$

Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Ethanol or methanol for solubility and base compatibility.

- Catalyst : 10–20 mol% piperidine for improved regioselectivity.

Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate mixtures).

Phase Transfer Catalysis (PTC) Alkylation

Adapting methodologies from benzophenone syntheses, alkylation via PTC offers a safer alternative to traditional dimethyl sulfate routes. This method introduces the phenyl group through nucleophilic substitution under mild conditions.

Methyl Halide-Mediated Alkylation

A high-pressure reactor charged with 2,4-dihydroxybenzophenone analog, methyl halide (e.g., CH₃Br), and tetrabutylammonium bromide (phase transfer catalyst) achieves selective O-methylation. Conditions include:

Post-reaction extraction with n-hexane yields >90% purity. This method minimizes toxic byproducts (e.g., salts and water only) and enhances scalability.

Enzymatic Reduction of Diketones

Enzymatic approaches, such as ketoreductase-catalyzed asymmetric reductions, provide stereocontrol for chiral variants of 2-hydroxy-6-phenylhex-4-en-3-one. Lipases (e.g., Candida antarctica Lipase B) selectively reduce α,β-unsaturated diketones to hydroxy ketones.

Stereoselective Synthesis

Using (E)-4-hydroxy-5-methyl-6-phenylhex-5-en-2-one as a precursor, enzymatic reduction generates diastereomeric diols, which are oxidized back to the target compound with PCC (pyridinium chlorochromate). Key advantages include:

- Enantiomeric Excess : >95% ee achievable with optimized enzyme loading.

- Solvent Systems : tert-Butyl methyl ether (TBME) or supercritical CO₂ for enzyme stability.

Comparative Analysis of Methods

Table 1 summarizes the efficiency, safety, and practicality of each method:

| Method | Reagents | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen-Schmidt | NaOH, Ethanol | 65–78% | 85–90% | Low cost, simple setup | Moderate regioselectivity |

| PTC Alkylation | CH₃Br, TBAB | 88–91% | 95–99% | Scalable, eco-friendly | High-pressure equipment required |

| Enzymatic Reduction | Lipase, TBME | 70–82% | 90–95% | Stereocontrol, mild conditions | High enzyme cost, longer reaction times |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve Claisen-Schmidt condensation rates but may necessitate stringent drying. Non-polar solvents (toluene) enhance PTC alkylation efficiency by stabilizing the catalyst-substrate complex.

Catalyst Screening

Quaternary ammonium salts (e.g., tetrabutylammonium chloride) outperform PEG-based catalysts in PTC by reducing interfacial tension. For enzymatic methods, immobilizing lipases on mesoporous silica increases reusability.

Industrial-Scale Considerations

The PTC alkylation route is most viable for bulk production due to:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylhex-4-en-3-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-6-phenylhex-4-en-3-one or 2-carboxy-6-phenylhex-4-en-3-one.

Reduction: Formation of 2-hydroxy-6-phenylhexane-3-one.

Substitution: Formation of substituted phenyl derivatives, such as 2-hydroxy-6-(bromophenyl)hex-4-en-3-one.

Scientific Research Applications

2-Hydroxy-6-phenylhex-4-en-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one

- Structure : A pyran-2-one ring with benzoyl and hydroxyl groups.

- Key Differences: The pyranone ring system enhances aromaticity and stability compared to the linear enone system of 2-hydroxy-6-phenylhex-4-en-3-one. The benzoyl group facilitates intramolecular nucleophilic additions, as demonstrated in studies of its synthesis .

- Reactivity: Exhibits intra- and intermolecular nucleophilic additions due to electron-deficient carbonyl groups, a feature less pronounced in the simpler enone system of the target compound .

6-Phenylhexa-1,3,5-triyn-1-ol and Derivatives

- Structure: Polyynolic chains with phenyl substituents (e.g., 6-phenylhexa-1,3,5-triyn-1-ol).

- Key Differences: Multiple triple bonds confer rigidity and high reactivity in cycloaddition reactions, unlike the single double bond in 2-hydroxy-6-phenylhex-4-en-3-one.

Hydroxyacetophenone Derivatives

- Examples: [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone (CAS 62952-92-5).

- Key Differences: Multiple oxygen substituents (methoxy, benzyloxy) increase molecular weight (302.33 g/mol) and polarity compared to the target compound (estimated molecular weight: ~190 g/mol). Enhanced solubility in polar solvents (e.g., acetone, methanol) due to hydroxyl and ether groups, whereas 2-hydroxy-6-phenylhex-4-en-3-one likely exhibits lower solubility in water .

- Synthesis: Prepared via Hoesch or Elbs reactions using phenolic precursors, contrasting with the likely aldol or Claisen condensation pathways for the target compound .

7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one

- Structure : Chromen-4-one core with hydroxyl and methoxy groups.

- Key Differences: The chromenone system is aromatic and planar, offering UV-Vis absorption maxima distinct from the non-aromatic enone system.

Comparative Data Table

Research Findings and Implications

- Structural Effects on Reactivity: The absence of a pyranone or chromenone ring in 2-hydroxy-6-phenylhex-4-en-3-one limits its aromatic stabilization but increases flexibility for reactions like Michael additions .

- Synthesis Gaps : Detailed protocols for the target compound are absent in the provided evidence, necessitating further exploration of aldol condensations or enzymatic reductions based on analogous ketones .

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxy-6-phenylhex-4-en-3-one with high purity for laboratory-scale research?

Answer:

- Stepwise Synthesis: Use Claisen-Schmidt condensation between appropriate ketones and aldehydes under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone. Optimize reaction time and temperature to minimize side products.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound.

- Purity Validation: Confirm purity via HPLC (C18 column, methanol:water mobile phase) and ¹H/¹³C NMR spectroscopy. A purity threshold of ≥95% is typical for research-grade material.

- Example Table for Optimization:

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | 78 |

| Catalyst (NaOH) | 0.1–1.0 M | 0.5 M | 82 |

| Reaction Time | 2–24 h | 12 h | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.